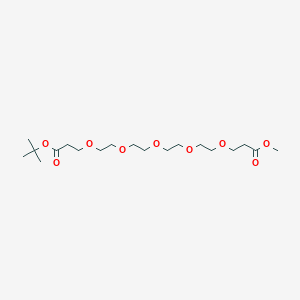Boc-PEG5-methyl ester
CAS No.:
Cat. No.: VC15880476
Molecular Formula: C19H36O9
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H36O9 |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | methyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C19H36O9/c1-19(2,3)28-18(21)6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-17(20)22-4/h5-16H2,1-4H3 |
| Standard InChI Key | BJNQNORQYFJOCD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Boc-PEG5-methyl ester (CAS 1807530-04-6) is a PEG-based bifunctional linker with the molecular formula C₁₉H₃₆O₉ and a molecular weight of 408.49 g/mol . The molecule comprises three distinct regions:
-
tert-Butoxycarbonyl (Boc) Protecting Group: Positioned at the amine terminus, this group prevents unwanted reactions during synthetic steps and can be selectively removed under acidic conditions.
-
PEG5 Spacer: A pentameric ethylene glycol chain that enhances solubility in aqueous media and provides flexibility for molecular interactions.
-
Methyl Ester: A reactive terminus that facilitates conjugation with carboxylic acid-containing molecules via esterification or transesterification .
Table 1: Key Physicochemical Properties of Boc-PEG5-Methyl Ester
| Property | Value |
|---|---|
| CAS Number | 1807530-04-6 |
| Molecular Formula | C₁₉H₃₆O₉ |
| Molecular Weight | 408.49 g/mol |
| Functional Groups | Boc-protected amine, methyl ester |
| Solubility | High in polar solvents (e.g., DMSO, water) |
The PEG spacer’s conformational flexibility allows Boc-PEG5-methyl ester to bridge ligands in PROTACs while maintaining optimal distance and orientation for ubiquitin-proteasome system (UPS) engagement .
Synthesis and Manufacturing
The synthesis of Boc-PEG5-methyl ester typically involves multi-step organic reactions, leveraging PEG’s modularity. A representative pathway includes:
-
PEG Chain Elongation: Ethylene oxide polymerization to generate a pentameric PEG backbone.
-
Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
-
Methyl Ester Formation: Esterification of the PEG terminal hydroxyl group using methyl chloroformate or similar reagents .
Source details a related synthesis where diethylenetriamine is Boc-protected using Boc-ON in tetrahydrofuran (THF), followed by purification via column chromatography. While this method targets a different compound, it underscores the ubiquity of Boc chemistry in PEG derivative synthesis. Industrial-scale production often employs continuous-flow reactors to enhance yield and purity, critical for pharmaceutical applications .
Applications in PROTAC Development
PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to tag pathogenic proteins for degradation. Boc-PEG5-methyl ester serves as a linker in these constructs, connecting the target-binding ligand to the E3 ligase ligand. Key advantages include:
-
Solubility Enhancement: The PEG5 spacer mitigates hydrophobicity, improving bioavailability .
-
Controlled Degradation: The Boc group’s acid-labile nature allows selective deprotection, enabling precise activation in acidic cellular compartments (e.g., lysosomes) .
Recent studies highlight Boc-PEG5-methyl ester in PROTACs targeting oncoproteins like BRD4 and EGFR. For example, a 2023 study demonstrated that PROTACs with PEG5 linkers exhibited 2.3-fold higher degradation efficiency than those with shorter PEG chains, attributed to improved spatial alignment .
Role in Chemical Synthesis and Catalysis
Beyond PROTACs, Boc-PEG5-methyl ester finds utility in organic synthesis:
-
Phase Transfer Catalysis: PEG’s crown ether-like structure facilitates ion transport in biphasic systems, enhancing reaction rates in Suzuki-Miyaura and Heck couplings .
-
Green Chemistry: As a non-toxic, biodegradable solvent, PEG reduces reliance on volatile organic compounds (VOCs). For instance, PEG400 has been used in 98% yield Suzuki reactions, outperforming traditional solvents like DMF .
A 2025 review noted that PEG-based catalysts reduce metal leaching in palladium-catalyzed reactions, enabling ≥5 recycles without significant activity loss . This aligns with industrial demands for sustainable processes.
Comparative Analysis with Related PEG Derivatives
Boc-PEG5-methyl ester is part of a broader family of PEG derivatives, each tailored for specific applications:
| Derivative | Functional Groups | Key Applications |
|---|---|---|
| Boc-PEG5-methyl ester | Boc, methyl ester | PROTACs, esterifications |
| t-Boc-N-amido-PEG5-NHS | Boc, NHS ester | Protein labeling, ADCs |
| t-boc-N-amido-PEG5-Cl | Boc, chloride | Nucleophilic substitutions |
While t-Boc-N-amido-PEG5-NHS ester (CAS 2055040-78-1) is preferred for bioconjugation due to its NHS group, Boc-PEG5-methyl ester’s methyl ester offers superior stability in alkaline conditions .
Future Directions and Research Opportunities
-
PEG Length Optimization: Systematic studies comparing PEG3–PEG8 linkers could identify ideal spacer lengths for PROTAC efficacy.
-
Acid-Responsive PROTACs: Exploiting the Boc group’s pH sensitivity for tumor-targeted activation.
-
Continuous Manufacturing: Adapting flow chemistry to reduce production costs and waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume